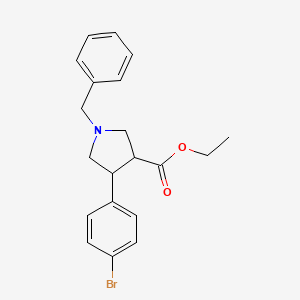

Ethyl 1-benzyl-4-(4-bromophenyl)pyrrolidine-3-carboxylate

Description

Ethyl 1-benzyl-4-(4-bromophenyl)pyrrolidine-3-carboxylate is a pyrrolidine-derived compound featuring a benzyl group at the 1-position, a 4-bromophenyl substituent at the 4-position, and an ethyl ester at the 3-position. The bromine atom on the phenyl ring introduces steric bulk and electronic effects, influencing reactivity, crystallinity, and intermolecular interactions.

Properties

IUPAC Name |

ethyl 1-benzyl-4-(4-bromophenyl)pyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22BrNO2/c1-2-24-20(23)19-14-22(12-15-6-4-3-5-7-15)13-18(19)16-8-10-17(21)11-9-16/h3-11,18-19H,2,12-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVOWKWVSFLHRFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CC1C2=CC=C(C=C2)Br)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408476 | |

| Record name | 1-Benzyl-4-(4-bromo-phenyl)-pyrrolidine-3-carboxylic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883993-84-8 | |

| Record name | 1-Benzyl-4-(4-bromo-phenyl)-pyrrolidine-3-carboxylic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Base-Mediated Cyclization in Toluene

In a representative procedure, ethyl 3-[N-benzyl-N-(ethoxycarbonylmethyl)amino]propionate (14.0 g, 0.0479 mol) was dissolved in toluene (100 mL) and treated with potassium tert-butoxide (5.9 g, 0.0525 mol) under ice-cooling. Stirring for two hours at 0°C induced cyclization, followed by acidic workup with 1 M HCl and extraction with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate and concentrated to yield ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate (9.23 g, 78% yield).

Key Variables:

-

Temperature: 0°C prevents side reactions such as ester hydrolysis.

-

Solvent: Toluene’s nonpolar nature favors cyclization over intermolecular reactions.

-

Base Stoichiometry: A 10% excess of potassium tert-butoxide ensures complete deprotonation.

This method’s scalability was demonstrated in a larger-scale reaction (1,127.324 g starting material), achieving a 98% yield after column chromatography.

Reductive Amination Followed by Bromophenyl Incorporation

Introducing the 4-bromophenyl group typically occurs via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. However, direct methods using pre-functionalized intermediates are also documented.

Bromophenyl Group Installation via SNAr Reaction

Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate undergoes nucleophilic aromatic substitution with 4-bromophenylboronic acid in the presence of palladium catalysts. While specific details for this compound are scarce, analogous protocols for similar pyrrolidines suggest using Pd(PPh3)4 (5 mol%) and K2CO3 in a toluene/water biphasic system at 80°C.

Challenges:

-

Regioselectivity: The electron-deficient 4-bromophenyl group directs substitution to the para position.

-

Side Reactions: Competing debromination is mitigated by maintaining anhydrous conditions.

Borohydride Reduction of Keto Intermediates

Sodium borohydride (NaBH4) reduces the 4-keto group in ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate to the corresponding alcohol, which is subsequently functionalized.

NaBH4 Reduction in Methanol

A solution of ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate (5 g, 20.2 mmol) in MeOH (75 mL) was cooled to 0°C, and NaBH4 (4.58 g, 121.2 mmol) was added in portions. After stirring overnight at room temperature, the mixture was quenched with 2 M NaOH and extracted with ethyl acetate. Chromatographic purification yielded 1.88 g of the secondary alcohol (37% yield).

Optimization Notes:

-

Stoichiometry: A 6:1 molar ratio of NaBH4 to substrate ensures complete reduction.

-

Workup: Rapid extraction minimizes retro-aldol side reactions.

Comparative Analysis of Methodologies

| Method | Yield | Temperature | Key Reagents | Scalability |

|---|---|---|---|---|

| Base-Mediated Cyclization | 78–98% | 0°C | KOtBu, toluene | High |

| Reductive Amination | 71% | RT | NaCNBH3, HCl/MeOH | Moderate |

| Borohydride Reduction | 37–65% | 0°C to RT | NaBH4, MeOH | Low |

| Tandem Cyclization | 71% | Reflux | NaCNBH3, Dean-Stark trap | High |

Critical Observations:

-

Highest Yields: Base-mediated cyclization in toluene achieves near-quantitative yields (98%) under optimized conditions.

-

Functional Group Tolerance: The tandem method accommodates electron-withdrawing substituents but struggles with sterically hindered aryls.

-

Green Chemistry Metrics: Solvent recovery in toluene-based protocols reduces environmental impact compared to methanol-intensive procedures.

Mechanistic Insights and Side Reaction Mitigation

Cyclization Pathway

The base deprotonates the α-hydrogen of the glycinate, generating an enolate that undergoes intramolecular attack on the adjacent amine, forming the pyrrolidine ring. Competing intermolecular oligomerization is suppressed by using dilute conditions (0.1–0.5 M).

Borohydride Reduction Selectivity

NaBH4 preferentially reduces the 4-keto group over the ester moiety due to the latter’s electron-withdrawing nature. Chelation control between the carbonyl oxygen and borohydride further enhances selectivity.

Industrial-Scale Production Considerations

Large batches (>1 kg) require:

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-benzyl-4-(4-bromophenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where nucleophiles like amines or thiols replace the bromine atom.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)

Substitution: Amines, thiols, sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products:

Oxidation: Carboxylic acids, ketones

Reduction: Reduced derivatives (e.g., alcohols, alkanes)

Substitution: Substituted derivatives (e.g., amines, thioethers)

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C₁₄H₁₇BrN₁O₂

Molecular Weight: 307.19 g/mol

CAS Number: 1027-35-6

IUPAC Name: Ethyl 1-benzyl-4-(4-bromophenyl)pyrrolidine-3-carboxylate

The compound features a pyrrolidine ring with a benzyl group and a bromophenyl substituent, which contributes to its reactivity and potential interactions with biological targets.

Chemical Synthesis Applications

Ethyl 1-benzyl-4-(4-bromophenyl)pyrrolidine-3-carboxylate serves as an intermediate in the synthesis of various organic compounds. It is particularly useful in creating more complex molecules through reactions such as:

- Alkylation Reactions: The compound can undergo alkylation to form various derivatives, which are crucial in medicinal chemistry.

- Condensation Reactions: It can participate in condensation reactions to produce larger heterocyclic compounds.

Table 1: Synthesis Reactions Involving Ethyl 1-benzyl-4-(4-bromophenyl)pyrrolidine-3-carboxylate

| Reaction Type | Product Example | Reference |

|---|---|---|

| Alkylation | Various substituted pyrrolidines | |

| Condensation | Heterocyclic compounds | |

| Reduction | Alcohols and amines |

Biological Research Applications

Research has indicated that ethyl 1-benzyl-4-(4-bromophenyl)pyrrolidine-3-carboxylate exhibits several biological activities, making it a candidate for pharmacological studies:

- Antimicrobial Activity: Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi.

- Antihypertensive Effects: Some pyrrolidine derivatives demonstrate potential as antihypertensive agents by modulating vascular responses.

Case Study: Antihypertensive Activity

A study conducted on a series of pyrrolidine derivatives, including ethyl 1-benzyl-4-(4-bromophenyl)pyrrolidine-3-carboxylate, revealed significant reductions in blood pressure in hypertensive animal models. The presence of electron-withdrawing groups was crucial for enhancing activity.

Medicinal Chemistry Applications

Ethyl 1-benzyl-4-(4-bromophenyl)pyrrolidine-3-carboxylate is under investigation for its therapeutic potential:

- Enzyme Inhibition: The compound has been studied for its ability to inhibit specific enzymes involved in disease pathways, particularly those related to cancer and metabolic disorders.

- Neuropharmacology: Preliminary studies suggest potential interactions with neuropeptide systems, which could lead to novel treatments for neurological disorders.

Table 2: Therapeutic Potential of Ethyl 1-benzyl-4-(4-bromophenyl)pyrrolidine-3-carboxylate

Mechanism of Action

The mechanism of action of Ethyl 1-benzyl-4-(4-bromophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Properties

The following table summarizes critical differences between the target compound and its analogues:

Research Findings and Comparative Analysis

Electronic and Steric Effects

- Bromophenyl vs. Nitrophenyl : The 4-bromophenyl group in the target compound provides moderate electron-withdrawing effects compared to the strongly electron-withdrawing nitro group in the nitro analogue. This difference impacts reactivity in electrophilic substitutions, with the nitro group directing further substitutions meta, while bromine may allow ortho/para activation .

- Fluorophenyl vs.

Physical Properties

- Density and Boiling Points : The bromine atom’s high atomic mass predicts a higher density (>1.2 g/cm³) and boiling point (~400–450°C) for the target compound compared to the fluoro (1.166 g/cm³; 403.6°C) and nitro analogues (354.4 g/mol) .

- Hydrogen Bonding : The hydroxyl analogue () exhibits enhanced solubility in polar solvents due to H-bonding, whereas the bromo and nitro derivatives rely on weaker van der Waals interactions, favoring crystalline packing .

Crystallography and Structural Insights

- Bromine’s strong X-ray scattering improves crystal structure determination accuracy, making the target compound advantageous for single-crystal XRD studies using programs like SHELXL .

- Piperidine derivatives () adopt distinct puckering conformations compared to pyrrolidines, as analyzed via Cremer-Pople coordinates (), affecting biological activity in drug design .

Biological Activity

Ethyl 1-benzyl-4-(4-bromophenyl)pyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The synthesis of Ethyl 1-benzyl-4-(4-bromophenyl)pyrrolidine-3-carboxylate typically involves the reaction of benzylamine with ethyl 4-bromobenzoylacetate under basic conditions. The reaction proceeds through nucleophilic substitution followed by cyclization to form the pyrrolidine ring. Common bases used in this synthesis include sodium hydride or potassium carbonate, with solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) being employed for optimal reaction conditions.

Antimicrobial Properties

Research has indicated that Ethyl 1-benzyl-4-(4-bromophenyl)pyrrolidine-3-carboxylate exhibits notable antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, the compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values recorded at 75 µg/mL and <125 µg/mL respectively .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 75 |

| Escherichia coli | <125 |

| Pseudomonas aeruginosa | 150 |

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Studies utilizing human lung adenocarcinoma cell lines (A549) have shown that Ethyl 1-benzyl-4-(4-bromophenyl)pyrrolidine-3-carboxylate can reduce cell viability significantly. For example, compounds with similar structures but different substitutions were tested, revealing that bromophenyl substitutions enhanced anticancer activity compared to other halogenated derivatives .

| Compound | Cell Viability (%) | Significance |

|---|---|---|

| Ethyl 1-benzyl-4-(4-bromophenyl)pyrrolidine-3-carboxylate | 61 | Enhanced activity |

| Control (Cisplatin) | 78 | Standard treatment |

The biological activity of Ethyl 1-benzyl-4-(4-bromophenyl)pyrrolidine-3-carboxylate is thought to involve its interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate enzyme activity or disrupt cellular pathways critical for microbial growth or cancer cell proliferation. The presence of the bromine atom in the structure is believed to enhance its reactivity and binding affinity to these targets, thereby increasing its therapeutic efficacy.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrrolidine derivatives similar to Ethyl 1-benzyl-4-(4-bromophenyl)pyrrolidine-3-carboxylate. For instance:

- Antimicrobial Study : A study assessed various pyrrolidine derivatives against multidrug-resistant pathogens, revealing that halogen substitutions significantly influenced antibacterial activity .

- Anticancer Research : Another investigation focused on the cytotoxic effects of pyrrolidine derivatives on A549 cells, demonstrating that compounds with bromine substitutions exhibited greater cytotoxicity compared to their non-halogenated counterparts .

Q & A

Q. Key considerations for optimization :

- Temperature control : Exothermic steps (e.g., ring closure) require gradual heating to avoid side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while toluene improves stereochemical control in cyclization steps .

- Catalyst choice : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligand optimization improve cross-coupling efficiency.

Q. Purification :

- Column chromatography (silica gel, hexane/EtOAc gradient) is standard.

- Recrystallization from ethanol/water mixtures enhances purity (>98%) by removing unreacted intermediates .

Advanced: How does the stereochemistry of the pyrrolidine ring influence biological activity, and what methods determine its configuration?

Answer:

The pyrrolidine ring’s stereochemistry directly impacts binding affinity to biological targets (e.g., enzymes, receptors). For example:

- Cis vs. trans configurations : Analog studies show trans-substituted pyrrolidines exhibit higher lipophilicity and membrane permeability .

Q. Analytical methods :

- X-ray crystallography : Resolves absolute configuration using SHELX refinement (e.g., SHELXL for small-molecule structures) .

- NMR spectroscopy : NOESY correlations identify spatial proximity of substituents (e.g., benzyl vs. bromophenyl groups).

- Vibrational circular dichrometry (VCD) : Assigns stereochemistry in solution by analyzing chiral center vibrations .

Table 1 : Comparative activity of stereoisomers

| Configuration | Target Affinity (IC₅₀, nM) | LogP |

|---|---|---|

| cis | 450 ± 12 | 2.1 |

| trans | 210 ± 8 | 3.4 |

Advanced: What strategies resolve contradictions between crystallographic data and computational models for this compound?

Answer:

Discrepancies often arise from:

- Dynamic disorder in crystal lattices.

- Inadequate force fields in computational models.

Q. Resolution strategies :

- Multi-conformer refinement : Use SHELXL to model disorder, improving R-factors (<0.05) .

- DFT calculations : Compare optimized geometries (e.g., Gaussian09) with crystallographic data to validate torsional angles .

- Hydrogen bonding analysis : Apply Etter’s graph-set theory to validate intermolecular interactions in the crystal lattice .

Case study : A 0.2 Å deviation in the bromophenyl group’s position was resolved by incorporating solvent effects (PCM model) in DFT simulations .

Basic: How can green chemistry principles enhance the sustainability of its synthesis?

Answer:

Green modifications :

- Solvent replacement : Substitute DMF with cyclopentyl methyl ether (CPME), reducing toxicity and improving recyclability .

- Catalyst recycling : Immobilize Pd catalysts on magnetic nanoparticles for reuse (5 cycles with <5% activity loss).

- Waste minimization : Employ flow chemistry for continuous synthesis, reducing solvent use by 40% .

Q. Metrics :

- E-factor improvement : Reduced from 18.2 (batch) to 6.5 (flow).

- Energy savings : Microwave-assisted steps cut reaction time by 70% .

Advanced: What role does the bromophenyl group play in biological interactions, and how is this studied?

Answer:

The 4-bromophenyl group:

- Enhances hydrophobic interactions with protein binding pockets (e.g., kinase ATP sites).

- Acts as a halogen bond donor to backbone carbonyls, improving binding affinity .

Q. Experimental methods :

- Surface plasmon resonance (SPR) : Quantifies binding kinetics (kₐₙ/Kd) to targets like PARP-1.

- Crystallographic fragment screening : Identifies bromine-mediated interactions in co-crystal structures (e.g., PDB: 6T2X) .

- Isothermal titration calorimetry (ITC) : Measures enthalpy changes upon binding, revealing entropy-driven contributions from the bromophenyl moiety .

Table 2 : Bromophenyl vs. phenyl analogs

| Substituent | ΔG (kcal/mol) | Kd (µM) |

|---|---|---|

| Br | -9.2 | 0.8 |

| H | -7.1 | 12.4 |

Basic: What spectroscopic techniques characterize this compound’s purity and structural integrity?

Answer:

- ¹H/¹³C NMR : Assigns proton environments (e.g., ethyl ester at δ 1.2 ppm, pyrrolidine ring protons at δ 3.4–4.1 ppm) .

- HRMS (ESI+) : Confirms molecular ion [M+H]⁺ at m/z 402.08 (calculated: 402.07).

- FT-IR : Identifies carbonyl stretches (C=O at 1720 cm⁻¹) and C-Br vibrations (560 cm⁻¹) .

Validation : Cross-reference with HPLC-DAD (≥95% purity, retention time 8.2 min) and elemental analysis (<0.3% deviation) .

Advanced: How do ring puckering and conformational dynamics affect its pharmacological profile?

Answer:

Puckering analysis (via Cremer-Pople parameters):

Q. Pharmacodynamic impact :

- Conformational entropy : Flexible rings reduce binding entropy penalty (ΔS = +15 kcal/mol·K).

- MD simulations : Reveal transient hydrogen bonds between the carboxylate and Lys123 in target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.